Home > Products > Screening Compounds P88121 > Bemnifosbuvir hemisulfate
Bemnifosbuvir hemisulfate - 2241337-84-6

Bemnifosbuvir hemisulfate

Catalog Number: EVT-8953248
CAS Number: 2241337-84-6
Molecular Formula: C48H68F2N14O18P2S
Molecular Weight: 1261.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bemnifosbuvir Sulfate is the sulfate salt form of bemnifosbuvir, an orally bioavailable direct-acting antiviral and purine nucleotide prodrug, with potential antiviral activity against a variety of RNA viruses. Upon oral administration, bemnifosbuvir, being a prodrug, is metabolized into its active form. The active form inhibits the activity of viral RNA-dependent RNA polymerase. This results in the termination of viral RNA transcription, decreases viral RNA production and inhibits viral RNA replication.
Overview

Bemnifosbuvir hemisulfate, also known as AT-527, is an antiviral compound that functions as a nucleotide analog prodrug. It was developed by Atea Pharmaceuticals and is currently licensed to Roche for clinical development. Originally aimed at treating hepatitis C, bemnifosbuvir has also been investigated for its potential efficacy against viral infections such as those caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The compound is notable for its oral bioavailability and its mechanism of action, which involves inhibition of viral RNA synthesis.

Source and Classification

Bemnifosbuvir is classified as a guanosine nucleotide prodrug. Upon administration, it undergoes metabolic conversion to its active form, the nucleotide triphosphate AT-9010. This conversion is crucial for its antiviral activity, particularly against RNA viruses . The compound is categorized under antiviral agents, specifically targeting RNA-dependent RNA polymerases, which are essential for viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of bemnifosbuvir hemisulfate involves several steps that convert AT-511 into the active triphosphate metabolite AT-9010. The initial step includes the formation of a phosphoramidate prodrug, which is then subjected to enzymatic activation through a series of reactions involving various human enzymes .

Key enzymes involved in the metabolic pathway include:

  • Cathepsin A
  • Carboxylesterase 1
  • HINT1
  • ADALP1
  • GUK1
  • NDPK

These enzymes facilitate the hydrolysis and subsequent phosphorylation necessary for converting bemnifosbuvir into its active form . The entire process requires multiple enzymatic reactions, highlighting the complexity of its synthesis.

Molecular Structure Analysis

Structure and Data

The molecular formula of bemnifosbuvir hemisulfate is C24H33FN7O7PC_{24}H_{33}FN_{7}O_{7}P, with a molar mass of approximately 581.542 g/mol . The compound's structure features a guanosine base linked to a phosphoramidate moiety, which allows for its conversion into the active triphosphate form.

The structural representation indicates that bemnifosbuvir contains several functional groups that contribute to its pharmacological properties, including a fluorine atom that enhances its stability and bioactivity .

Chemical Reactions Analysis

Reactions and Technical Details

Bemnifosbuvir undergoes hydrolysis and phosphorylation in vivo to yield AT-9010. The initial hydrolysis involves non-specific esterases such as Cathepsin A and Carboxylesterase 1, which cleave the phosphoramidate bond . Following this reaction, additional phosphorylation steps occur through the action of kinases to produce the active triphosphate form.

The metabolic pathway can be outlined as follows:

  1. Hydrolysis by Cathepsin A/CES1 → Formation of L-alanine phosphoramidate.
  2. Sequential enzymatic reactions leading to the formation of AT-9010.
  3. AT-9010 exerts its antiviral effects by inhibiting viral RNA polymerase.

This multi-step activation process underscores the complexity involved in converting bemnifosbuvir into an effective antiviral agent.

Mechanism of Action

Process and Data

Bemnifosbuvir acts primarily by inhibiting viral replication through its active metabolite AT-9010. This compound selectively targets two critical domains of the RNA-dependent RNA polymerase:

  1. RNA-dependent RNA polymerase domain
  2. Nidovirus RNA-dependent RNA polymerase-associated nucleotidyl transferase domain

By interfering with these mechanisms, bemnifosbuvir effectively inhibits viral RNA synthesis . The dual action enhances its efficacy against various RNA viruses, including those responsible for hepatitis C and SARS-CoV-2 infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bemnifosbuvir hemisulfate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water due to its hemisulfate salt form.
  • Stability: Exhibits stability under physiological conditions but requires enzymatic activation for therapeutic efficacy.

These properties are crucial for its formulation as an oral medication, ensuring adequate absorption and bioavailability upon administration .

Applications

Scientific Uses

Bemnifosbuvir has been primarily investigated for:

  • Treatment of Hepatitis C: Initially developed as a treatment option for hepatitis C virus infections.
  • COVID-19 Research: Explored as a potential therapeutic agent for SARS-CoV-2 due to its mechanism targeting viral replication .

Clinical trials have demonstrated varying degrees of efficacy; while early studies showed promise in reducing hospitalization rates associated with COVID-19, later trials did not consistently meet primary endpoints related to symptom alleviation or viral load reduction . Nevertheless, bemnifosbuvir remains an important subject of research within antiviral drug development.

Synthesis and Chemical Characterization

Design Rationale for Nucleotide Prodrug Development

Bemnifosbuvir hemisulfate (AT-527) was engineered as a double prodrug of its active triphosphate metabolite, AT-9010, to overcome key limitations of nucleoside analogues. The design centers on a phosphoramidate prodrug strategy (ProTide technology) to enhance cellular uptake and bypass rate-limiting initial phosphorylation steps. By masking the negative charges of the phosphate group, the prodrug achieves improved passive diffusion across cell membranes and leverages intracellular enzymes for stepwise activation [1] [7].

A critical innovation involves the incorporation of a diaminopurine base instead of guanine. This design intentionally exploits adenosine deaminase-like protein 1 (ADALP1)-mediated N⁶-deamination to generate the guanosine analogue intracellularly. This metabolic shunting prevents direct phosphorylation of guanosine analogues by cellular kinases—a process associated with mitochondrial toxicity—while ensuring targeted delivery to viral replication sites [1] [5].

The molecule further incorporates dual ribose modifications: a 2'-fluoro substituent and 2'-C-methyl group. The 2'-fluoro enhances binding affinity to viral polymerases through electrostatic interactions, while the 2'-C-methyl induces steric hindrance, forcing the ribose into a rigid North conformation. This conformation mimics the natural nucleotide substrate, facilitating incorporation into the viral RNA chain and subsequent termination [1] [4].

Table 1: Key Enzymes in Bemnifosbuvir Activation Pathway

EnzymeRole in ActivationSubstrate Specificity
Cathepsin A/Carboxylesterase 1Cleaves isopropyl esterStereospecific (CatA: R-isoform)
Histidine triad nucleotide-binding protein 1Hydrolyzes P-N bond of AT-551Phosphoramidase activity
Adenosine deaminase-like protein 1Deaminates N⁶-methyl-diaminopurine to guanineRequires unmodified N⁶ position
Guanylate kinase 1Phosphorylates monophosphate to diphosphate2'-Modifications tolerated

Synthetic Pathways for Bemnifosbuvir Hemisulfate and Analogues

The synthesis of Bemnifosbuvir hemisulfate employs a convergent approach coupling a modified guanosine moiety with a phosphoramidate component. The guanosine precursor is synthesized from commercially available 2'-deoxyguanosine via:

  • Stereoselective fluorination at the 2' position using diethylaminosulfur trifluoride (DAST), with chiral auxiliaries ensuring α-configuration retention.
  • 2'-C-methyl introduction via Grignard addition to a ribonolactone intermediate, followed by Mitsunobu reaction to invert stereochemistry [5] [7].

The phosphoramidate segment is constructed from L-alanine isopropyl ester and phenylphosphodichloridate. Coupling occurs under mild anhydrous conditions using N-methylimidazole as a catalyst to minimize racemization. Final assembly involves:

  • Phosphoramidate bond formation between the guanosine derivative and phosphochloridate intermediate.
  • Salt formation with sulfuric acid in ethanol to yield the hemisulfate form (AT-527), enhancing crystallinity and stability [2] [6] [8].

Table 2: Analytical Characterization of Bemnifosbuvir Hemisulfate

ParameterValueMethod
Molecular FormulaC₂₄H₃₃FN₇O₇P·0.5H₂O₄SElemental Analysis
Molecular Weight630.55 g/molMass Spectrometry (ESI+)
CAS Registry2241337-84-6
Purity>99%HPLC (C18 reverse-phase)
Stereochemical Purity>99.5% de (diastereomeric excess)Chiral SFC

Structural Optimization Strategies for Enhanced Bioavailability

Optimizations focused on three pillars: solubility, metabolic stability, and tissue targeting.

PKa Modulation and Prodrug Efficiency

The pKa of the phosphoramidate moiety (≈3.5) was strategically lowered by incorporating the phenyl group, reducing ionization at physiological pH. This increased logP by 1.5 units compared to unmodified nucleotides, enhancing intestinal absorption. The isopropyl ester was selected over ethyl or methyl variants due to its optimal hydrolysis kinetics by carboxylesterases, balancing prodrug stability in plasma and intracellular activation efficiency [1] [3].

Stereochemical Control

Diastereomeric purity proved critical for activation kinetics. The S-configuration at the alanine carbon and R-configuration at the phosphorus center accelerated HINT1-mediated hydrolysis 10-fold compared to other stereoisomers. X-ray crystallography at 1.76–2.44 Å resolution confirmed that only this isomer fits the catalytic pocket of human guanylate kinase 1 (GUK1), enabling efficient diphosphate formation [1].

Ribose Modifications for Metabolic Resistance

The 2'-fluoro-2'-C-methyl ribose architecture impedes degradation by cellular phosphatases and nucleases. The fluorine atom withdraws electrons from the ribose ring, reducing susceptibility to phosphorolytic cleavage. Meanwhile, the 2'-C-methyl group sterically blocks adenosine deaminase binding, preventing deactivation—a limitation observed in earlier 2'-C-ethyl analogues [1] [5].

Lung-Targeted Bioavailability

Bronchoalveolar lavage studies confirmed that AT-273 (the nucleoside metabolite of AT-9010) reaches 0.62 µM in human epithelial lining fluid after 550 mg twice-daily dosing. This exceeds the in vitro EC₉₀ (0.47 µM) against SARS-CoV-2. Liver concentrations of AT-9010 were 5-fold higher than lung levels, consistent with the molecule’s original design for hepatitis C, but optimization of the phosphoramidate promoiety improved lung bioavailability for respiratory viruses [3] [10].

Table 3: Structure-Activity Relationships of Key Modifications

Structural FeatureImpact on PropertiesConsequence
N⁶-methyl-diaminopurineSubstrate for ADALP1Avoids host kinase-mediated toxicity
2'-fluoro riboseElectron-withdrawing; C3'-endo conformationEnhanced polymerase affinity
2'-C-methyl riboseSteric blockade of deaminasesMetabolic stability; chain termination
L-alanine isopropyl esterOptimal logP = 1.8; esterase susceptibilityPlasma stability & intracellular release

Properties

CAS Number

2241337-84-6

Product Name

Bemnifosbuvir hemisulfate

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate;sulfuric acid

Molecular Formula

C48H68F2N14O18P2S

Molecular Weight

1261.1 g/mol

InChI

InChI=1S/2C24H33FN7O7P.H2O4S/c2*1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32;1-5(2,3)4/h2*6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30);(H2,1,2,3,4)/t2*14-,16+,18+,22+,24+,40-;/m00./s1

InChI Key

QIGYBLSWYRTXCA-NVSCJZCKSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.